

A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives

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Compound of Interest		
Compound Name:	3-Chloro-5-(4-fluorophenyl)aniline	
Cat. No.:	B8060219	Get Quote

Introduction

This guide provides a comparative overview of the analytical techniques used for the characterization of **3-Chloro-5-(4-fluorophenyl)aniline** and its derivatives. Due to the limited availability of public data for this specific compound, this guide uses **3-chloro-4-fluoroaniline** as a primary illustrative example. The analytical methodologies and principles discussed are broadly applicable to a range of halogenated anilines and their derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The guide covers key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It presents quantitative data in structured tables, details experimental protocols, and uses visualizations to illustrate workflows and relationships.

Physicochemical Properties

A foundational aspect of analytical characterization is understanding the basic physicochemical properties of the compound.



Property	3-Chloro-4-fluoroaniline	3-Chloro-5-fluoroaniline
CAS Number	367-21-5[1]	4863-91-6[2]
Molecular Formula	C ₆ H ₅ CIFN[1]	C ₆ H ₅ ClFN[2]
Molecular Weight	145.56 g/mol [1]	145.56 g/mol [2]
Appearance	Solid[3]	Orange to amber to dark red clear liquid[2]
Melting Point	42-44 °C[1]	Not available
Boiling Point	227-228 °C[1]	98 °C at 19 mmHg[2]
Purity	≥98%[1]	≥97% (GC)[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of **3-Chloro-5- (4-fluorophenyl)aniline** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For substituted anilines, ¹H NMR and ¹³C NMR are routinely used. Additionally, for fluorinated compounds, ¹⁹F NMR provides valuable information.

¹H NMR Data for 3-Chloro-4-fluoroaniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.93	t	1H	Aromatic CH
6.69	m	1H	Aromatic CH
6.53	dd	1H	Aromatic CH
3.75	br s	2H	NH2



Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

General NMR Data for Substituted Anilines

Nucleus	Typical Chemical Shift Range (ppm)	Notes
¹ H (Aromatic)	6.0 - 8.0	The substitution pattern and the electronic nature of the substituents significantly influence the chemical shifts.
¹ H (NH ₂)	3.0 - 5.0	Often a broad singlet; the chemical shift is dependent on solvent and concentration.
¹³ C (Aromatic)	110 - 150	The carbon attached to the nitrogen atom (C-N) is typically found in the 140-150 ppm range.
¹⁵ N	-330 to -280	The chemical shifts are sensitive to the electronic effects of the substituents on the aromatic ring.[4]
¹⁹ F	-100 to -160	Highly sensitive to the electronic environment, making it a useful probe for studying metabolism and interactions. [5][6][7]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.



· Acquisition:

- ¹H NMR: Acquire spectra with a spectral width of 10-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire spectra with a spectral width of 200-250 ppm. Proton decoupling is typically used to simplify the spectrum.
- ¹⁹F NMR: Acquire spectra with an appropriate spectral width depending on the expected chemical shifts.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Mass Spectrometric Data



Technique	Ionization Mode	Expected m/z	Notes
GC-MS	Electron Ionization (EI)	[M] ⁺ , [M-Cl] ⁺ , [M-HF] ⁺	El can cause significant fragmentation, providing structural information.
LC-MS	Electrospray Ionization (ESI)	[M+H]+	ESI is a soft ionization technique that typically results in the protonated molecular ion.
HPLC-MS/MS	ESI	Precursor ion → Product ions	Used for metabolite identification and quantification, providing enhanced specificity.[5][6][7]

Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the analyte (1-10 μ g/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Chromatography:
 - o Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometry:
 - Ion Source: Electrospray ionization (ESI) in positive ion mode.
 - o Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
 - Data Acquisition: Acquire full scan mass spectra to identify the molecular ion.



 Data Analysis: Extract the ion chromatogram for the expected m/z of the analyte to determine its retention time and confirm its presence.

Chromatographic Analysis

Chromatographic techniques are crucial for separating the analyte from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of substituted anilines and their derivatives.

Comparison of HPLC Methods

Parameter	Method 1: Purity Analysis	Method 2: Metabolite Analysis[8]
Column	C18 (e.g., 4.6 x 150 mm, 5 μm)	C18 (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile:Water gradient	Methanol:Buffer gradient
Detector	UV (e.g., 254 nm)	Electrochemical (EC) or MS
Flow Rate	1.0 mL/min	1.0 mL/min
Limit of Detection	Dependent on analyte	≤ 0.01 mg/L (as CFA equivalent)[8]

Experimental Protocol: HPLC Purity Analysis

- Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV detector.







o Column: C18 reversed-phase column.

Mobile Phase: A gradient of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Injection Volume: 10-20 μL.

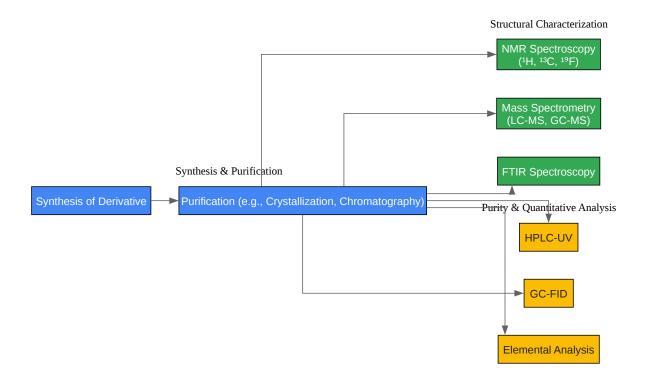
Detection: UV at 254 nm.

 Data Analysis: Integrate the peak areas of the analyte and any impurities. Calculate the purity of the sample based on the relative peak areas.

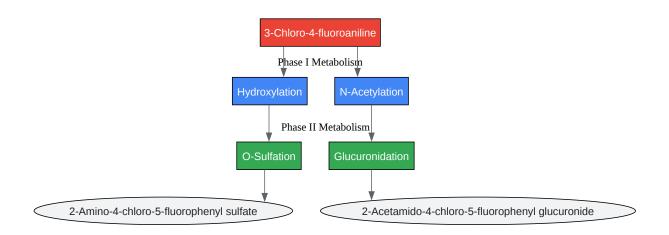
Analytical Workflow and Metabolic Pathways

The following diagrams illustrate a typical analytical workflow for the characterization of a substituted aniline and the metabolic pathway of 3-chloro-4-fluoroaniline.









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